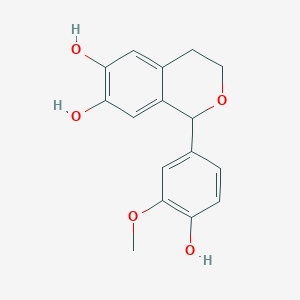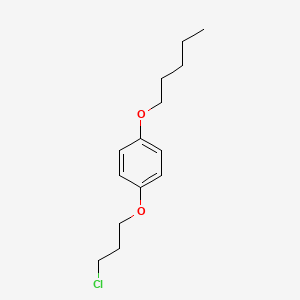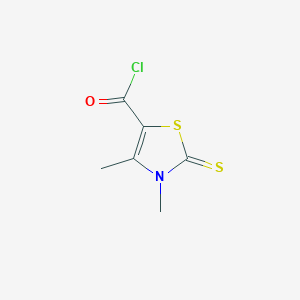![molecular formula C15H32O4 B14246921 (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol CAS No. 400010-92-6](/img/structure/B14246921.png)
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol is a chemical compound characterized by the presence of a hydroxyl group and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol typically involves the reaction of 1,2-propanediol with a 12-hydroxydodecyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and alkyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the long alkyl chain.
1,2-Propanediol: Another diol with similar properties but different structural features.
12-Hydroxydodecanoic acid: Shares the long alkyl chain but differs in functional groups.
Uniqueness
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol is unique due to its combination of a hydroxyl group and a long alkyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
400010-92-6 |
|---|---|
Formule moléculaire |
C15H32O4 |
Poids moléculaire |
276.41 g/mol |
Nom IUPAC |
(2S)-3-(12-hydroxydodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H32O4/c16-11-9-7-5-3-1-2-4-6-8-10-12-19-14-15(18)13-17/h15-18H,1-14H2/t15-/m0/s1 |
Clé InChI |
JJUJIWMPUQQPPZ-HNNXBMFYSA-N |
SMILES isomérique |
C(CCCCCCOC[C@H](CO)O)CCCCCO |
SMILES canonique |
C(CCCCCCOCC(CO)O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



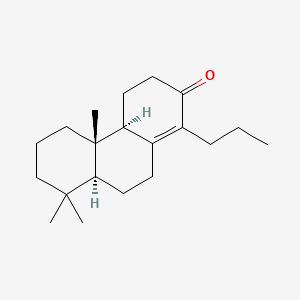
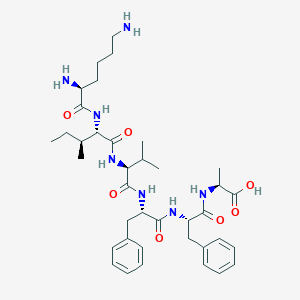
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
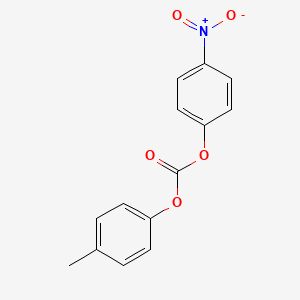

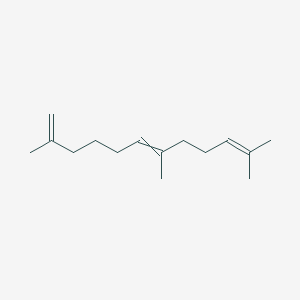

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
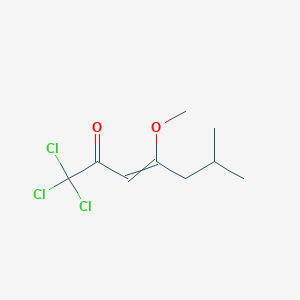
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
